

S14-95: A Fungal Meroterpenoid with Potent JAK/STAT Pathway Inhibitory Activity

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Compound of Interest

Compound Name: S14-95

Cat. No.: B15575123

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Kaiserslautern, Germany – A novel fungal secondary metabolite, designated **S14-95**, has been identified and characterized as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Isolated from fermentations of the imperfect fungus *Penicillium* sp. 14-95, this compound, also known as Phenylpyropene C, demonstrates significant potential for the development of new therapeutic agents targeting inflammatory and immune-related disorders.

S14-95, with the molecular formula $C_{28}H_{34}O_5$ and a molecular weight of 450.57 g/mol, exhibits a distinctive molecular structure that underpins its biological activity. The structure was elucidated through extensive spectroscopic analysis.

Physicochemical and Biological Properties

S14-95 has been characterized by several key physicochemical and biological parameters, highlighting its potential as a lead compound in drug discovery.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ O ₅	[1]
Molecular Weight	450.57 g/mol	[1]
CAS Number	419532-92-6	[1]
Biological Source	Penicillium sp. 14-95	[2][3]
Appearance	Data not available	
Solubility	Data not available	
Melting Point	Data not available	[1]
Boiling Point (Predicted)	559.0 ± 50.0 °C	[1]
Density (Predicted)	1.20 ± 0.1 g/cm ³	[1]

Potent and Selective Inhibitory Activity

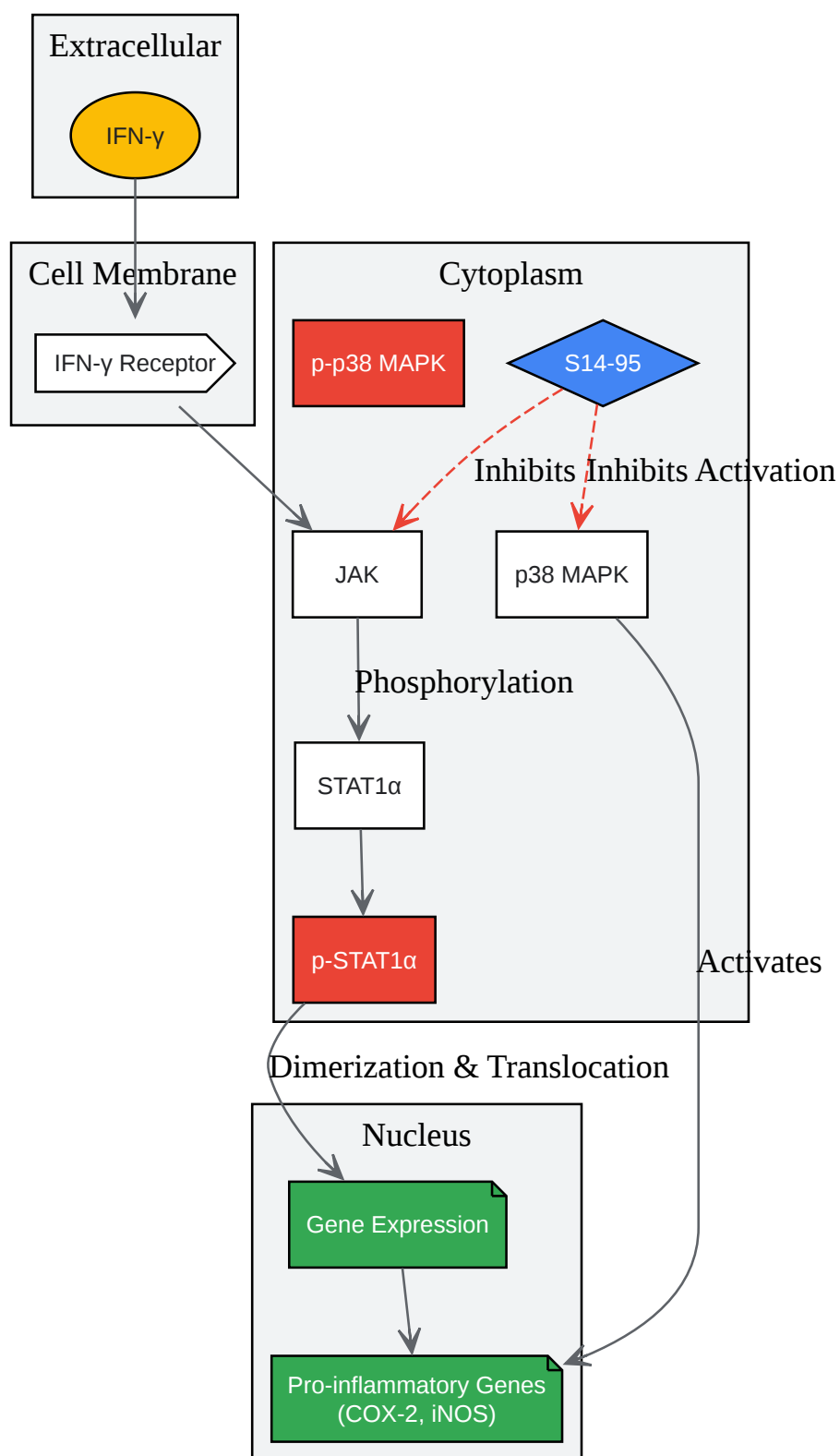
S14-95 has demonstrated significant inhibitory effects on key inflammatory pathways. The compound's bioactivity has been quantified through various in vitro assays.

Activity	IC ₅₀ Value	Cell Line/System	Reference
IFN-γ Mediated Reporter Gene Expression	5.4 - 10.8 μM (2.5 - 5 μg/ml)	HeLa S3 cells	[3]
COX-2 and iNOS II Expression	10.8 μM (5 μg/ml)	LPS/IFN-γ stimulated J774 mouse macrophages	[3]
Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition	16.0 μM	[4]	

Mechanism of Action: Targeting the JAK/STAT and p38 MAP Kinase Pathways

S14-95 exerts its anti-inflammatory effects by targeting critical signaling cascades.^[3] The primary mechanism of action is the inhibition of the JAK/STAT pathway, a central communication route for many cytokines and growth factors involved in inflammation and immunity.^[3] Specifically, **S14-95** has been shown to inhibit the phosphorylation of the STAT1 α transcription factor, a key step in the activation of this pathway.^[3]

Furthermore, **S14-95** also inhibits the activation of the p38 MAP kinase.^[3] The p38 MAP kinase pathway is another crucial regulator of the expression of numerous pro-inflammatory genes.^[3] By targeting both the JAK/STAT and p38 MAP kinase pathways, **S14-95** can effectively suppress the production of downstream inflammatory mediators.



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Inhibitory action of **S14-95** on the JAK/STAT and p38 MAPK signaling pathways.

Experimental Protocols

The biological activities of **S14-95** were determined using a series of established in vitro assays. The following provides an overview of the methodologies employed.

Inhibition of IFN- γ Mediated Reporter Gene Expression

A reporter gene assay was utilized to screen for inhibitors of interferon-gamma (IFN- γ) dependent gene expression.[5]



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Workflow for the IFN- γ mediated reporter gene expression assay.

Methodology:

- **Cell Culture and Transfection:** HeLa S3 cells are transiently transfected with a plasmid containing a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of a gamma-activated site (GAS) and interferon-stimulated response element (ISRE). These elements are activated by the STAT1 pathway upon IFN- γ stimulation.[5]
- **Treatment:** The transfected cells are treated with a constant concentration of IFN- γ to induce reporter gene expression. Concurrently, varying concentrations of **S14-95** are added to the cell cultures.
- **Incubation:** The cells are incubated for a specific period to allow for gene expression and accumulation of the reporter protein.
- **Quantification:** The amount of the reporter protein in the cell culture supernatant is quantified using a suitable detection method (e.g., colorimetric or chemiluminescent assay for SEAP).
- **Data Analysis:** The percentage of inhibition of reporter gene expression is calculated for each concentration of **S14-95** relative to the control (IFN- γ stimulation without inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Inhibition of COX-2 and iNOS Expression

The effect of **S14-95** on the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) was assessed in stimulated macrophages. [3]

Methodology:

- **Cell Culture and Stimulation:** The murine macrophage cell line J774 is cultured and stimulated with lipopolysaccharide (LPS) and IFN- γ to induce the expression of COX-2 and iNOS.
- **Treatment:** The cells are co-treated with the stimulating agents and varying concentrations of **S14-95**.
- **Incubation:** The cells are incubated for a period sufficient to allow for the transcription and translation of the target enzymes.
- **Analysis of Expression:**
 - **mRNA Levels:** Total RNA is extracted from the cells, and the levels of COX-2 and iNOS mRNA are quantified using methods such as Northern blotting or quantitative real-time PCR (qRT-PCR).
 - **Protein Levels:** Cell lysates are prepared, and the protein levels of COX-2 and iNOS are determined by Western blotting using specific antibodies.
 - **NO Production (for iNOS activity):** The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess assay as an indicator of iNOS enzymatic activity.
- **Data Analysis:** The inhibitory effect of **S14-95** on the expression of COX-2 and iNOS and on NO production is quantified, and the IC₅₀ values are calculated.

Inhibition of STAT1 α Phosphorylation and p38 MAP Kinase Activation

To elucidate the mechanism of action, the effect of **S14-95** on the phosphorylation status of key signaling proteins was investigated.[3]

Methodology:

- **Cell Culture and Stimulation:** A suitable cell line (e.g., A549/8 cells) is stimulated with cytokines to activate the JAK/STAT and p38 MAP kinase pathways.[5]
- **Treatment:** The cells are pre-treated with **S14-95** for a specific duration before stimulation.
- **Cell Lysis:** After stimulation, the cells are lysed to extract total cellular proteins.
- **Western Blot Analysis:** The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The phosphorylation status of STAT1 α and p38 MAP kinase is detected using phospho-specific antibodies that recognize the activated forms of these proteins. Total protein levels of STAT1 α and p38 are also measured as loading controls.
- **Data Analysis:** The band intensities of the phosphorylated proteins are quantified and normalized to the total protein levels. The percentage of inhibition of phosphorylation by **S14-95** is then determined.

Future Perspectives

The discovery of **S14-95** as a dual inhibitor of the JAK/STAT and p38 MAP kinase pathways presents a promising avenue for the development of novel anti-inflammatory and immunomodulatory drugs. Its unique chemical scaffold, derived from a natural source, offers a valuable starting point for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of **S14-95** and its analogs is warranted to fully assess its therapeutic potential in treating a range of diseases characterized by aberrant inflammatory responses.

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